Lipophilicity Impact of Fluorination
The introduction of a fluorine atom at the 5-position of the pyridine ring in 5-Fluoro-2-(pyrrolidin-1-yl)pyridine significantly increases its lipophilicity compared to its non-fluorinated analog, 2-(pyrrolidin-1-yl)pyridine. This is quantified by the computed XLogP3-AA value of 1.9 for the target compound [1], compared to the XLogP3 value of 1.7 for the non-fluorinated analog . This 0.2 log unit increase in lipophilicity can be a critical determinant for improved membrane permeability and metabolic stability in drug discovery programs [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 (XLogP3-AA) |
| Comparator Or Baseline | 2-(pyrrolidin-1-yl)pyridine: 1.7 (XLogP3) |
| Quantified Difference | +0.2 log units |
| Conditions | Computed property by XLogP3 3.0 (PubChem) for target; XLogP3 for comparator. |
Why This Matters
This difference in lipophilicity is directly relevant for scientists selecting building blocks for medicinal chemistry, as it influences a compound's ability to cross cell membranes and its overall pharmacokinetic profile.
- [1] PubChem. 5-Fluoro-2-(pyrrolidin-1-yl)pyridine. Chemical and Physical Properties (XLogP3-AA). View Source
- [2] Gillis, E.P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem., 58(21), 8315-8359. View Source
